molecular formula C11H12O3 B8768384 Taltobulin intermediate-2

Taltobulin intermediate-2

Cat. No.: B8768384
M. Wt: 192.21 g/mol
InChI Key: ULDLCYGZHGFPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taltobulin intermediate-2 is a derivative of hydrocinnamic acid, which is a carboxylic acid with the formula C9H10O2. This compound belongs to the class of phenylpropanoids and is characterized by the presence of a phenyl group attached to a three-carbon chain ending in a carboxyl group. It is a white, crystalline solid with a sweet, floral scent at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocinnamic acid can be synthesized from cinnamic acid through hydrogenation. The reaction involves the addition of hydrogen to the double bond of cinnamic acid, resulting in the formation of hydrocinnamic acid . Another method involves the reduction of cinnamic acid using sodium amalgam in water or by electrolysis .

Industrial Production Methods

Industrial production of hydrocinnamic acid typically involves catalytic hydrogenation of cinnamic acid. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Taltobulin intermediate-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Taltobulin intermediate-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .

Comparison with Similar Compounds

Taltobulin intermediate-2 can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of hydrocinnamic acid, beta,beta-dimethyl-alpha-oxo-, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-methyl-2-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H12O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)

InChI Key

ULDLCYGZHGFPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 9 was repeated except that 6 ml of hexamethylphosphoric triamide was used instead of t-butyl alcohol as the solvent. A mixture of 2-oxo-3-phenylbutanoic acid (46 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (2 %) was obtained.
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Synthesis routes and methods II

Procedure details

A 3N aqueous solution of sodium hydroxide (3.0 ml, 9.0 mmoles) and 6 ml of t-butyl alcohol were added to 0.492 g (3.0 mmoles) of phenylpyruvic acid to form a solution. Then, 0.6 ml of methyl iodide was added, and the mixture was stirred at room temperature for 9 hours. The reaction mixture was acidified with 20 ml of 1N hydrochloric acid, and extracted with ether. The organic layer was dried over magnesium sulfate. The drying reagent was separated by filtration, and the solvent was evaporated under reduced pressure to give a pale while oil. The NMR spectral analysis of the product led to the determination that 2-oxo-3-phenylbutanoic acid was formed in a yield of 57 %, and 2-oxo-3-methyl-3phenylbutanoic acid, in a yield of 30 %.
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Synthesis routes and methods III

Procedure details

Example 9 was repeated except that 6 ml of N,N-dimethylformamide was used instead of t-butyl alcohol as the solvent. A mixture of 2-oxo-3-phenylbutanoic acid (39 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (32 %) was obtained.
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Synthesis routes and methods IV

Procedure details

A 2.25N aqueous solution of lithium hydroxide (4.0 ml, 9.0 mmoles) and 6 ml of tetrahydrofuran were added to 0.492 g (3.0 mmoles) of phenylpyruvic acid. The mixture was gradually heated with ice cooling to react it for 12 hours. After the reaction, 20 ml of 1N hydrochloric acid was added, and the mixture was extracted with ether. The organic layer was dried over magnesium sulfate. The drying reagent was separated by filtration, and the solvent was evaporated under reduced pressure to give a pale white solid. The NMR spectral analysis of this product led to the determination that 2-oxo-3-phenylbutanoic acid formed in a yield of 85 %, and 2-oxo-3-methyl-3-phenylbutanoic acid, in a yield of 4 %.
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Synthesis routes and methods V

Procedure details

Example 14 was repeated except that 4.0 ml (9.0 mmoles) of a 2.25N aqueous solution of potassium hydroxide was used instead of lithium hydroxide as a base, and 8 ml of tetrahydrofuran was used as a solvent. A mixture of 2-oxo-3-phenylbutanoic acid (65 %) and 2-oxo-3-methyl-3-phenylbutanoic acid (11 %) was obtained.
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